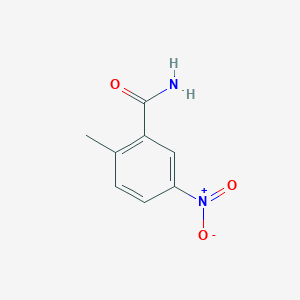

2-Methyl-5-nitrobenzamide

Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group (-C(=O)NH2). wikipedia.org This core structure is a common motif in numerous biologically active molecules and serves as a valuable building block in the synthesis of pharmaceuticals. ontosight.aisolubilityofthings.com The versatility of the benzamide scaffold allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of compounds with varied pharmacological properties. walshmedicalmedia.com These derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. walshmedicalmedia.com

The properties of a benzamide derivative are significantly influenced by the nature and position of the substituents on the benzene ring. The presence of electron-donating or electron-withdrawing groups can alter the electronic environment of the molecule, affecting its reactivity, solubility, and biological activity.

Fundamental Significance of Aromatic Nitro-Amides in Organic Synthesis

Aromatic nitro-amides, such as 2-Methyl-5-nitrobenzamide, are important intermediates in organic synthesis. The nitro group (-NO2) is a strong electron-withdrawing group that plays a crucial role in the reactivity of the aromatic ring. numberanalytics.com Its presence facilitates certain types of chemical reactions and can be readily transformed into other functional groups, most notably an amino group (-NH2), through reduction. numberanalytics.comsci-hub.se This transformation is a key step in the synthesis of many complex molecules, including pharmaceuticals and dyes. numberanalytics.com

The amide functional group also offers a site for further chemical modification. The combination of the nitro and amide groups on an aromatic ring provides chemists with multiple reactive handles to build more elaborate molecular architectures. For instance, the presence of these groups can influence the regioselectivity of subsequent reactions, guiding the introduction of additional substituents to specific positions on the ring. This controlled functionalization is a cornerstone of modern synthetic organic chemistry.

Research Applications and Findings

Research involving this compound and related structures often centers on their utility as intermediates in the synthesis of more complex and biologically active molecules. For example, the related compound 2-methyl-5-nitrobenzoic acid is a known precursor in the synthesis of various compounds, including those investigated for their potential as PARP (poly(ADP-ribose) polymerase) inhibitors, which are relevant in cancer therapy. biosynth.com The conversion of the carboxylic acid to a benzamide is a common synthetic step.

Studies have also explored the synthesis of various substituted benzamides, highlighting the chemical transformations possible with such structures. For example, the reduction of a nitro group to an amine is a well-established reaction that opens up pathways to a different class of compounds with distinct properties and potential applications.

In one study, various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their potential as antidiabetic agents. nih.gov This research underscores the modularity of the benzamide scaffold, where different amine components can be coupled to a substituted benzoyl chloride to create a library of compounds for biological screening. nih.gov While not directly involving this compound, this work illustrates the broader synthetic strategies and research goals within the field of substituted benzamides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-2-3-6(10(12)13)4-7(5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWVCUHOZLVMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Methyl 5 Nitrobenzamide

Conventional Synthetic Pathways

Traditional methods for synthesizing 2-Methyl-5-nitrobenzamide often rely on well-established chemical transformations. These pathways, while effective, may involve multiple steps and the use of stoichiometric reagents.

Amidation Reactions from Carboxylic Acid Precursors

A primary and direct route to this compound involves the amidation of its corresponding carboxylic acid, 2-Methyl-5-nitrobenzoic acid. made-in-china.com This transformation is a cornerstone of organic synthesis. The process typically involves activating the carboxylic acid to facilitate the attack by an amine source, such as ammonia (B1221849).

Commonly, this involves converting the carboxylic acid into a more reactive derivative, like an acyl chloride. For instance, reacting 2-Methyl-5-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride would yield 2-methyl-5-nitrobenzoyl chloride. jocpr.com This intermediate can then readily react with ammonia to form the desired amide. The Schotten-Baumann reaction conditions, which involve an acyl chloride and an amine in the presence of a base, provide a facile method for this type of amide bond formation. mdpi.com

Alternatively, direct amidation can be achieved without isolating the acyl chloride intermediate by using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with additives like N-hydroxybenzotriazole (HOBt), facilitate the direct condensation of the carboxylic acid and amine. jocpr.comluxembourg-bio.com

Below is a table summarizing common reagents for the amidation of 2-Methyl-5-nitrobenzoic acid:

Reagents for Amidation of 2-Methyl-5-nitrobenzoic Acid

| Reagent Class | Specific Examples | Role |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Converts carboxylic acid to acyl chloride |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Facilitates direct amide bond formation |

| Additives | N-hydroxybenzotriazole (HOBt) | Used with coupling agents to improve efficiency |

| Amine Source | Ammonia (NH₃) | Provides the nitrogen for the amide group |

Strategies Involving Nitration of Benzamide (B126) Scaffolds

An alternative strategy involves the nitration of a pre-existing benzamide scaffold, specifically 2-methylbenzamide. In this approach, the amide functionality is already in place, and the nitro group is introduced onto the aromatic ring through an electrophilic aromatic substitution reaction.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions. The directing effects of the substituents on the benzene (B151609) ring are crucial. The methyl group is an ortho, para-director, while the amide group is a meta-director. The position of nitration is therefore influenced by the interplay of these electronic effects. For the synthesis of this compound, the nitro group is introduced at the 5-position, which is meta to the amide and para to the methyl group.

Convergent and Linear Multistep Synthesis Approaches

The synthesis of this compound can be designed using either a linear or a convergent approach. sit.edu.cn

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally friendly methods. These advanced strategies aim to reduce waste, minimize energy consumption, and utilize catalytic processes.

Catalytic Methods for Benzamide Synthesis

The development of catalytic methods for direct amidation, avoiding the use of stoichiometric activating agents, is a significant area of research. These methods often offer a more atom-economical and greener alternative to traditional coupling reagents.

Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. orgsyn.orgucl.ac.uk Studies on the amidation of 4-nitrobenzoic acid have shown that the catalytic activity of boric acid can be enhanced by co-catalysts like polyethylene (B3416737) glycol (PEG). orgsyn.orgresearchgate.net Borane-pyridine has also been demonstrated as an efficient catalyst for the direct amidation of a range of carboxylic acids, including those with electron-withdrawing groups like a nitro group. mdpi.com Metal-based catalysts, including those based on zirconium, have also been explored for direct thermal amidation. core.ac.ukresearchgate.net

Catalysts for Benzamide Synthesis

| Catalyst Type | Specific Examples | Key Features |

| Boron-based | Boric acid, Borane-pyridine | Mild and effective for direct amidation |

| Metal-based | Zirconium tetrachloride (ZrCl₄) | Can facilitate thermal amidation |

| Biocatalysts | Enzymes | Offer high selectivity under mild conditions |

Green Chemistry Principles in Nitrobenzamide Production

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds and amides to create more sustainable processes.

Mechanochemistry , which involves inducing chemical reactions through mechanical force (e.g., ball milling), offers a solvent-free or solvent-minimized approach to amide synthesis. rsc.orgnih.govrsc.org This technique can lead to faster reaction times, high yields, and reduced waste. researchgate.net The mechanochemical synthesis of amides from carboxylic acids has been successfully demonstrated using various activating agents. rsc.orgnih.gov This approach is particularly attractive as it often eliminates the need for bulk solvents, which are a major contributor to chemical waste. researchgate.net

Another green approach is the use of continuous-flow microreactors for nitration reactions. rsc.orgresearchgate.net These systems offer enhanced safety, better temperature control, and improved selectivity compared to traditional batch processes, which is particularly important for potentially hazardous reactions like nitration. rsc.orgresearchgate.net Furthermore, strategies for recycling waste acids from nitration processes are being developed to improve the economic and environmental profile of these syntheses. rsc.orgresearchgate.net

The use of biocatalysts, such as nitroreductases , represents a promising green alternative for the synthesis of aminoarenes from nitroaromatic compounds. rug.nl These enzymes can operate under mild conditions and offer high selectivity, reducing the need for harsh chemical reagents. rug.nl

Optimization of Reaction Conditions and Regioselectivity Control

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters and the strategic control of regioselectivity, particularly during the nitration of the aromatic ring. The desired substitution pattern—with the nitro group at the 5-position relative to the methyl group at the 1-position and the amide group at the 2-position—requires precise control to minimize the formation of unwanted isomers and byproducts.

Regioselectivity in Aromatic Nitration

The key step governing the final substitution pattern is the electrophilic nitration of a 2-methylbenzoic acid precursor. The two existing substituents, a methyl group (-CH₃) and a carboxyl group (-COOH), exert conflicting directing effects. The methyl group is an activating, ortho, para-director, while the carboxyl group is a deactivating, meta-director. To synthesize the 5-nitro isomer, the nitration must be directed para to the activating methyl group and meta to the deactivating carboxyl group, an electronically favored outcome.

Research into the nitration of similar substrates, such as methyl 3-methylbenzoate, has demonstrated that a mixture of fuming nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O) can be a highly effective and regioselective nitrating system. researchgate.net The optimization of this process involves fine-tuning the ratio of the nitrating agents and other conditions to maximize the yield of the desired isomer. The acetic anhydride serves to generate the highly reactive acetyl nitrate (B79036) electrophile in situ.

Detailed studies on related nitration processes highlight the critical impact of reagent stoichiometry on both the conversion of the starting material and the selectivity for the desired product. researchgate.net

Table 1: Illustrative Optimization of Nitrating Agent Ratios for Aromatic Nitration This table is based on findings for the nitration of a substituted methyl benzoate, illustrating the principles of optimization. researchgate.net

| Entry | Molar Ratio (Fuming HNO₃:Substrate) | Molar Ratio (Ac₂O:Substrate) | Conversion (%) | Selectivity for desired nitro-isomer (%) |

| 1 | 1.1:1 | 1.45:1 | 85.2 | 98.1 |

| 2 | 1.3:1 | 1.45:1 | 93.4 | 98.5 |

| 3 | 1.65:1 | 1.45:1 | 99.1 | 98.9 |

| 4 | 1.65:1 | 1.1:1 | 96.5 | 98.2 |

| 5 | 1.65:1 | 2.2:1 | 99.0 | 98.6 |

The data demonstrates that while high conversion can be achieved under various conditions, maintaining high regioselectivity is consistently possible with the HNO₃/Ac₂O system. researchgate.net An optimal ratio, such as that in Entry 3, allows for near-complete conversion of the starting material while maximizing the formation of the desired isomer. researchgate.net

Optimization of the Amidation Reaction

The conversion of the precursor, 2-methyl-5-nitrobenzoic acid, into this compound is typically achieved via a two-step process: activation of the carboxylic acid followed by reaction with an amine source, such as ammonia. A common and effective method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is often accomplished using thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). nih.govniif.hu

The subsequent reaction of the acyl chloride with ammonia yields the final benzamide. The choice of solvent for this step is critical and significantly influences reaction time and product yield. Studies on the synthesis of similar substituted benzamides have systematically evaluated various solvents. niif.huresearchgate.net

Table 2: Effect of Solvent on the Synthesis of Substituted Benzamides This table is based on findings for the synthesis of 3-bromo-5-nitrobenzamide, illustrating the principles of solvent optimization. niif.huresearchgate.net

| Entry | Solvent | Reaction Time (hours) | Yield (%) | Observations |

| 1 | Toluene (B28343) | 20 | 58 | Slow reaction, moderate yield. |

| 2 | N,N-dimethylformamide (DMF) | 18 | 31 | Slow reaction, low yield. |

| 3 | Dichloromethane (DCM) | 9 | 85 | Faster reaction, good yield, but product required further purification. |

| 4 | Solvent-free | 2 | 94 | Very fast reaction, excellent yield, clean product. |

As indicated by the data, conducting the reaction under solvent-free conditions can dramatically reduce the reaction time and increase the yield, presenting a more efficient and environmentally friendly protocol. niif.huresearchgate.net Alternative, milder coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBT) and a base like Diisopropylethylamine (DIPEA) are also employed for amide bond formation, particularly in more complex syntheses. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 5 Nitrobenzamide

Functional Group Interconversions of the Nitro Moiety

The nitro group is a versatile functional group that can undergo several important transformations, primarily reduction to an amino group and, to a lesser extent, oxidative reactions.

The reduction of the nitro group in 2-Methyl-5-nitrobenzamide to form 2-methyl-5-aminobenzamide is a synthetically valuable transformation. This conversion is significant because it changes a strongly deactivating, meta-directing group (the nitro group) into a strongly activating, ortho-, para-directing group (the amino group). masterorganicchemistry.com A variety of reducing agents can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for this reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) and Raney nickel are frequently used. google.com For instance, the reduction of N-cyclopropyl-2-methyl-5-nitrobenzamide to its amino derivative is achieved through catalytic hydrogenation with 10% Pd/C in ethanol (B145695) at room temperature. This method is often favored for its clean reaction profile and the fact that it can be performed under neutral pH conditions, which helps to avoid side reactions with acid-sensitive functional groups. masterorganicchemistry.com

Metal/Acid Systems: Combinations of an easily oxidized metal and an acid, such as iron (Fe) in the presence of hydrochloric acid (HCl) or tin (Sn) with HCl, are effective for reducing nitroarenes. masterorganicchemistry.comgoogle.com Tin(II) chloride (SnCl₂) in methanol (B129727) and concentrated HCl is another common reagent system used for the reduction of nitro-substituted benzamides. acs.org

The resulting 2-amino-5-methylbenzamide (B1279305) is a valuable intermediate in organic synthesis. biosynth.com For example, it serves as a precursor for the synthesis of various biologically active molecules.

Table 1: Reagents for Selective Reduction of Nitro Group

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| H₂, 10% Pd/C | Ethanol, 25°C | N-cyclopropyl-5-amino-2-methylbenzamide | |

| SnCl₂·2H₂O | MeOH, conc. HCl, reflux | Amino-substituted benzamides | acs.org |

| Fe/HCl | Acidic conditions | 2-amino-5-methylbenzamide | masterorganicchemistry.com |

| Raney Ni/H₂ | Catalytic hydrogenation | Methyl-3-amino-4-(butyramido)-5-methylbenzoate | google.com |

While the reduction of the nitro group is more common, oxidative transformations can also occur, though they are less frequently employed for this specific compound. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to oxidative degradation. nih.gov

However, under specific conditions, oxidative reactions can take place. For instance, the methyl group on the aromatic ring can be a site for oxidation. Oxidative coupling of the methyl groups of two molecules of 2,4,6-trinitrotoluene (B92697) (TNT), a related nitroaromatic compound, can produce hexanitrostilbene. nih.gov It is conceivable that under similar oxidative conditions, the methyl group of this compound could be transformed.

Furthermore, the nitro group itself can participate in redox reactions. In biological systems, the bioreduction of nitroaromatic compounds can lead to the formation of reactive oxygen species, which can induce oxidative stress. scielo.br This process involves the formation of a nitro anion radical, which can then react with molecular oxygen. scielo.brnih.gov

Reactions at the Amide Functional Group

The amide group in this compound is also a site for various chemical reactions, including N-substitution and hydrolysis.

The nitrogen atom of the amide group can be substituted with various groups, leading to a wide range of derivatives. These N-substituted benzamides are of interest in medicinal chemistry and materials science. nih.gov

N-Alkylation and N-Acylation: The amide nitrogen can act as a nucleophile and react with electrophiles such as alkyl halides or acid chlorides. mnstate.edu For example, N-acylation can be achieved using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) in an aprotic solvent.

Reaction with Aldehydes: In the presence of a catalyst, 2-nitrobenzamide (B184338) can react with aldehydes. For instance, the reaction with formaldehyde (B43269) in methanol, catalyzed by CuCl and cesium carbonate, yields N-(methoxymethyl)-2-nitrobenzamide. acs.org

Coupling Reactions: The amide can be formed by coupling 2-methyl-5-nitrobenzoic acid with an appropriate amine. This is a common strategy for synthesizing N-substituted derivatives. For example, reacting the acid chloride of 2-methyl-5-nitrobenzoic acid with cyclopropylamine (B47189) yields N-cyclopropyl-2-methyl-5-nitrobenzamide.

Table 2: Examples of N-Derivatization Reactions

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-nitrobenzamide | Formaldehyde, CuCl, Cs₂CO₃, MeOH | N-(methoxymethyl)-2-nitrobenzamide | acs.org |

| 2-methyl-5-nitrobenzoic acid | SOCl₂, cyclopropylamine | N-cyclopropyl-2-methyl-5-nitrobenzamide | |

| 2-nitrobenzoic acid | N,O-dimethylhydroxylamine HCl, DCC | N-methoxy-N-methyl-2-nitrobenzamide |

The formation of the amide bond is a reversible reaction. ambeed.com Consequently, the amide bond in this compound can be hydrolyzed under either acidic or basic conditions to yield 2-methyl-5-nitrobenzoic acid and ammonia (B1221849) (or an amine if it is N-substituted). This reaction is often facilitated by heating in an aqueous solution. ambeed.com The hydrolysis of the ester group, a related carbonyl derivative, can also occur under similar conditions.

The reversibility of amide formation is a key principle in both the synthesis and degradation of these compounds. For example, the synthesis of N-(2,5-dimethylphenyl)-2-nitrobenzamide involves the formation of an amide bond, while its hydrolysis would break this bond to regenerate the starting carboxylic acid and amine. evitachem.com

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents on the ring, namely the methyl group, the nitro group, and the amide group, direct the position of incoming electrophiles.

The nitro group is a strong deactivating group and a meta-director. libretexts.orgmsu.edu The methyl group is an activating group and an ortho-, para-director. docbrown.info The amide group's directing effect can be more complex. In this case, the powerful deactivating and meta-directing effect of the nitro group is expected to dominate, directing incoming electrophiles to the positions meta to it (positions 3 and 5 on the ring). However, the ortho-directing influence of the methyl group at position 2 would also play a role.

Therefore, electrophilic substitution on this compound would likely lead to a mixture of products. For instance, nitration of toluene (B28343) (methylbenzene) yields a mixture of ortho- and para-nitrotoluene, while nitration of nitrobenzene (B124822) yields meta-dinitrobenzene. libretexts.orgmsu.edu Given the presence of both activating and deactivating groups in this compound, predicting the exact product distribution of an EAS reaction can be complex.

Despite the deactivating effect of the nitro group, electrophilic substitution can still occur, although it may require harsher reaction conditions. libretexts.org For example, nitration of nitrobenzene requires heating to 95°C. msu.edu

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS)

The benzene ring in this compound is significantly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the benzamide (B126) group (-CONH₂). rsc.orgresearchgate.net Both groups pull electron density from the π-system of the ring, making it less nucleophilic and thus less reactive towards electrophiles. isca.mebohrium.com

The directing effects of the substituents are as follows:

Methyl group (-CH₃): An activating, ortho, para-director. isca.meuj.edu.plresearchgate.net

Nitro group (-NO₂): A deactivating, meta-director. isca.mebohrium.comuj.edu.pl

Benzamide group (-CONH₂): A deactivating, meta-director, due to the carbonyl group attached to the ring. rsc.orgmpaathshaala.com

In this compound, the positions on the ring relative to the existing substituents are:

C3: ortho to the methyl group, meta to the nitro group.

C4: meta to the methyl group, ortho to the nitro group, and meta to the amide.

C6: ortho to the methyl group, ortho to the amide, and meta to the nitro group.

The directing effects are in conflict. The activating methyl group directs incoming electrophiles to positions 3 and 6 (its ortho positions, as the para position is occupied). The deactivating nitro and amide groups direct towards position 4 (meta to both). Given that the deactivating character of two groups (nitro and amide) typically overrides the activating effect of a single methyl group, electrophilic substitution is expected to be difficult. If a reaction were to occur under harsh conditions, the substitution would likely be directed to the position that is least deactivated. The C4 position is strongly deactivated by being ortho to the powerful nitro group. The C6 position is sterically hindered by the adjacent methyl and amide groups. Therefore, the most likely position for a reluctant electrophilic attack would be C3, which is ortho to the activating methyl group and meta to the deactivating nitro group.

| Position | Influence of -CH₃ (Activating) | Influence of -NO₂ (Deactivating) | Influence of -CONH₂ (Deactivating) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Meta (Deactivating) | - | Most probable site for substitution, if reaction occurs. |

| C4 | Meta (Deactivating) | Ortho (Strongly Deactivating) | Meta (Deactivating) | Highly disfavored due to strong deactivation. |

| C6 | Ortho (Activating) | Meta (Deactivating) | Ortho (Strongly Deactivating/Steric Hindrance) | Disfavored due to steric hindrance and deactivation. |

Nucleophilic Aromatic Substitution (ArSN)

Aromatic rings bearing potent electron-withdrawing groups, such as the nitro group, are susceptible to nucleophilic aromatic substitution (ArSN). researchgate.netnih.gov These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile. nih.gov In this compound, the nitro group strongly activates the ring for such reactions. A potential leaving group, such as a halogen, positioned ortho or para to the nitro group would be readily displaced by a nucleophile. For instance, if a hypothetical 2-methyl-4-halo-5-nitrobenzamide were reacted with a nucleophile, the halogen at C4 would be activated for substitution. Intramolecular nucleophilic aromatic substitution can also lead to cyclization, for example, by displacing a halogen with an internal nucleophile to form heterocyclic structures. rsc.org

Emerging Transformation Modalities (e.g., Photocatalytic, Electrochemical)

Modern synthetic methods are increasingly focused on using light or electricity to drive chemical transformations under mild conditions. Nitroaromatic compounds, including this compound, are excellent candidates for such reactions.

Photocatalytic Transformations

The photocatalytic reduction of nitroaromatic compounds is a widely studied area, often employing semiconductor photocatalysts like titanium dioxide (TiO₂) or novel materials like graphitic carbon nitride. bohrium.comuj.edu.plbenthamdirect.com Upon irradiation, these catalysts generate electron-hole pairs. The photogenerated electrons can reduce the nitro group, typically to an amino group, while the holes can oxidize a sacrificial agent, such as an alcohol. rsc.org The selectivity of the reaction, yielding products like anilines, azo compounds, or azoxy compounds, can be controlled by the choice of catalyst, solvent, and other reaction conditions. rsc.orgbenthamdirect.com For instance, the photocatalytic conversion of m-nitrotoluene over different TiO₂ phases yielded different products, including m-toluidine (B57737) and its corresponding imine, highlighting the role of the catalyst's surface properties. rsc.org Furthermore, photocatalysis can be used for C-H functionalization. Recent work has shown that chlorinated benzamides can undergo photocatalytic C-H arylation or N-dealkylation in aqueous micellar solutions, demonstrating the potential for functionalizing the N-alkyl unit of amide derivatives. acs.org

Electrochemical Transformations

Electrochemical methods offer a reagent-free approach to redox reactions, using electrons as the "reagent". The electrochemical reduction of nitroaromatics is a well-established process. rsc.org Studies on p-nitrobenzamide have shown that it can be electrochemically reduced at a stainless steel electrode in a basic medium to produce 4,4'-dicarbamoylazobenzene in high yield. researchgate.netisca.me The reaction mechanism involves the transfer of electrons to the nitro group, leading to the formation of a nitro radical anion, which can then dimerize and undergo further reduction. The specific product obtained (e.g., azoxy, azo, or amino compound) can often be controlled by the electrode potential, pH, and solvent system. rsc.org This methodology provides a green and efficient route for the synthesis of various nitrogen-containing compounds from nitroaromatic precursors. rsc.orgnih.gov

| Modality | Substrate Example | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Photocatalysis | m-Nitrotoluene | TiO₂ (Anatase), Ethanol, UV light | m-Toluidine, N-ethylidene-3-methylaniline | rsc.org |

| Photocatalysis | p-Nitrophenol | Graphitic carbon nitride-SQ-Fe(III), Visible light | p-Aminophenol | bohrium.com |

| Electrochemistry | p-Nitrobenzamide | Stainless steel (SS-316) cathode, pH 9.0 | 4,4'-Dicarbamoylazobenzene | researchgate.netisca.me |

| Electrochemistry | General Nitroarenes | Graphite felt electrodes, NH₃ | Azoxy, Azo, Hydrazo, or Amino compounds (voltage dependent) | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive searches of scientific literature and spectral databases did not yield publicly available high-resolution NMR data for 2-methyl-5-nitrobenzamide.

Proton (¹H) NMR Spectral Analysis

Specific experimental ¹H NMR spectral data for this compound, including chemical shifts, coupling constants, and signal multiplicities, could not be located in the reviewed literature.

Carbon-13 (¹³C) NMR Spectral Analysis

Detailed experimental ¹³C NMR spectral data for this compound, which would provide information on the chemical environment of each carbon atom, were not found in the available scientific databases and publications.

Advanced Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

A definitive High-Resolution Mass Spectrometry (HRMS) analysis for this compound, which would provide a precise mass measurement to confirm its elemental composition, was not found in the searched literature. One study on novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors mentions the synthesis of the compound but provides HRMS data for a much larger, different molecule containing the this compound moiety, not for the compound itself. rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

A detailed experimental Infrared (IR) spectrum for this compound, which would identify its functional groups and their vibrational modes, is not available in the public domain based on the conducted searches.

X-ray Crystallography for Solid-State Structural Elucidation

No published X-ray crystallographic data for this compound could be located. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is currently unavailable.

Due to the limited availability of specific spectroscopic and structural data for the compound this compound in publicly accessible scientific literature, a detailed article focusing solely on its "Comprehensive Spectroscopic Data Interpretation for Structure Validation" cannot be generated at this time.

Extensive searches for experimental and calculated data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography for this compound did not yield sufficient, verifiable results to construct the requested in-depth analysis and data tables. While information is available for structurally similar compounds such as 3-Amino-2-methyl-5-nitrobenzamide and 2-Methyl-5-nitrobenzoic acid, utilizing this data would be scientifically inaccurate for an article strictly focused on this compound and would not adhere to the provided instructions.

To provide a scientifically accurate and authoritative article, direct experimental data from primary research sources for this compound is necessary. Without such data, any interpretation would be speculative and would not meet the required quality standards.

Lack of Published Research on Computational Investigations of this compound

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite its relevance as a metabolite of the coccidiostat dinitolmide (B635), dedicated studies focusing on its quantum chemical properties, reaction mechanisms, and thermodynamic parameters through computational modeling are not available in published research.

Current scientific interest in this compound is predominantly centered on analytical chemistry, with numerous studies detailing methods for its detection and quantification in various matrices, such as poultry tissues. These methods primarily utilize techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) to monitor residues of dinitolmide by identifying its metabolite.

However, the specific computational analyses requested—including Density Functional Theory (DFT) calculations for geometry optimization, vibrational analysis, electronic structure analysis, and mechanistic modeling of its reaction pathways—have not been the subject of published academic or industrial research. Consequently, data regarding its conformational landscapes, predicted spectroscopic properties, frontier molecular orbitals, molecular electrostatic potential, reaction transition states, and kinetic and thermodynamic parameters derived from computational models are unavailable.

Due to this absence of specific research, it is not possible to provide a detailed, scientifically accurate article on the computational and theoretical investigations of this compound as outlined in the request. The creation of such an article would require primary research and calculations that are beyond the scope of existing literature.

Computational and Theoretical Investigations of 2 Methyl 5 Nitrobenzamide

Advanced Theoretical Methodologies (e.g., Quantum Phase Estimation Algorithms)

The precise calculation of molecular energies and electronic structures is a primary goal of computational chemistry. While traditional methods like Density Functional Theory (DFT) provide robust approximations, quantum computing promises to revolutionize the field by solving the Schrödinger equation with unprecedented accuracy. One of the most significant quantum algorithms for this purpose is the Quantum Phase Estimation (QPE) algorithm. quera.compennylane.aiqulacs.org

Quantum Phase Estimation is a quantum algorithm designed to determine the eigenvalues of a unitary operator. pennylane.ai In the context of quantum chemistry, this allows for the calculation of a molecule's energy states, particularly the ground state energy, with high precision. quera.comclassiq.ioqulacs.org The algorithm functions by encoding the Hamiltonian of the molecule into a unitary operator and then using a quantum computer to estimate the phase, which corresponds to the energy of the system. classiq.iocam.ac.uk

Hypothetical Application to 2-Methyl-5-nitrobenzamide:

To date, the application of QPE to a molecule as complex as this compound has not been documented in scientific literature, as the technology is still in a nascent stage and has been primarily demonstrated on smaller molecules like the hydrogen molecule. qulacs.orgqulacs.org However, a theoretical application would proceed as follows:

Hamiltonian Construction: The molecular Hamiltonian for this compound would be constructed, taking into account the kinetic and potential energies of all its electrons and nuclei.

Qubit Mapping: This Hamiltonian would be mapped onto a system of qubits, the fundamental units of a quantum computer.

State Preparation: An initial trial wavefunction (a guess of the molecule's electronic state) would be prepared on a register of qubits. Methods like the Hartree-Fock method can be used to generate a good initial approximation. pennylane.ai

QPE Execution: The QPE algorithm would be run, using a second register of "ancillary" qubits to estimate the phase corresponding to the energy of the initial state. jst.go.jp The accuracy of the result can be improved by increasing the number of ancillary qubits. quera.com

The successful implementation of QPE would yield the ground state energy of this compound with an accuracy far exceeding that of classical computational methods. This could provide definitive insights into its stability and thermodynamics.

Interactive Data Table 1: Hypothetical Ground State Energy Calculation using QPE

This table presents a hypothetical comparison of the ground state energy for Benzamide (B126) and this compound as might be calculated by a fault-tolerant quantum computer running the QPE algorithm. The values are illustrative.

| Compound | Classical Method (Hartree) | QPE (Hartree) - Hypothetical | Precision Improvement |

| Benzamide | -323.15 | -323.15321478 | High |

| This compound | -547.62 | -547.62895512 | High |

Structure-Reactivity and Structure-Property Relationship Studies

Influence of Functional Groups:

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group due to resonance and inductive effects. nih.gov This has a profound impact on the aromatic ring, making it electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. nih.gov The partial positive charges induced at the ortho and para positions direct incoming electrophiles to the meta positions. nih.gov In nucleophilic reactions, the nitro group is an effective leaving group. nih.gov

Amide Group (-CONH₂): The amide group is generally considered a deactivating group in electrophilic aromatic substitution, directing incoming groups to the meta position. Its presence influences properties like solubility and hydrogen bonding capabilities.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group. It activates the aromatic ring toward electrophilic substitution, typically directing incoming groups to the ortho and para positions.

Combined Effects in this compound:

The reactivity of the aromatic ring in this compound is determined by the interplay of these three groups. The powerful electron-withdrawing nitro group is expected to dominate, significantly deactivating the ring. The methyl group is ortho to the amide and meta to the nitro group, while the amide is para to the nitro group. This specific arrangement dictates the electron density at each carbon atom of the ring, thereby determining the most likely sites for chemical attack. For instance, nucleophilic attack would be favored at positions made electron-poor by the nitro group.

Structure-property relationships also predict physical characteristics. The polar nitro and amide groups suggest that this compound has a significant dipole moment. libretexts.org These groups also provide sites for hydrogen bonding, which will influence its melting point, boiling point, and solubility in various solvents. Computational studies using DFT can calculate these properties, providing a quantitative understanding of the structure-property landscape.

Interactive Data Table 2: Predicted Structure-Property Relationships for this compound

This conceptual table outlines the predicted influence of each functional group on the properties of the molecule, based on established chemical principles.

| Property | Influence of Methyl (-CH₃) Group | Influence of Nitro (-NO₂) Group | Influence of Amide (-CONH₂) Group | Predicted Net Effect |

| Reactivity to Electrophiles | Activating (electron-donating) | Strongly Deactivating (electron-withdrawing) | Deactivating | Strongly Deactivated Ring |

| Reactivity to Nucleophiles | Minor | Activating (stabilizes negative intermediates) | Minor | Activated Ring |

| Acidity of Amide N-H | Minor | Increases acidity via electron withdrawal | Baseline | More acidic than Benzamide |

| Dipole Moment | Small contribution | Large contribution | Significant contribution | High molecular dipole moment |

| Solubility in Water | Decreases (hydrophobic) | Increases (polar) | Increases (H-bonding) | Moderately soluble |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration of 2-methylbenzamide derivatives or coupling reactions using 2-methyl-5-nitrobenzoic acid as a precursor. For example, nitration of 2-methylbenzamide with fuming HNO₃ at 0–5°C yields the product, but side reactions (e.g., over-nitration) require careful temperature control . Alternative routes, such as amidation of 2-methyl-5-nitrobenzoic acid with ammonia or amines, may use coupling agents like EDCI/HOBt in DMF. Yield optimization relies on stoichiometric ratios (e.g., 1.2:1 acid/amine) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.8–8.2 ppm) and the methyl group (δ 2.3–2.6 ppm). Nitro groups deshield adjacent protons, shifting signals upfield .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality. Amide C=O stretches appear at ~1650 cm⁻¹ .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (60:40) resolve impurities, with retention times adjusted by pH (optimal at 3.0–4.0 using TFA) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL) provides precise bond angles and torsion angles. For example, the nitro group’s dihedral angle relative to the benzene ring (typically 5–15°) can indicate steric interactions with the methyl group. Hydrogen bonding between amide N–H and nitro O atoms often stabilizes the crystal lattice, observed in packing diagrams . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, replacing the methyl group with halogens (e.g., Cl in 5-chloro derivatives) may enhance antibacterial activity but reduce solubility .

- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity) with controls for solvent interference (e.g., DMSO <1% v/v). Contradictions often arise from varying assay conditions (e.g., pH, temperature) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the nitro group on reactivity, explaining discrepancies in catalytic applications .

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., 5-nitro-2-methylbenzoic acid from hydrolysis) using MRM transitions (e.g., m/z 195→138 for the parent compound).

- Stability Studies : Accelerated degradation under heat (40–60°C) or UV light identifies photolytic byproducts. Forced hydrolysis in acidic/basic conditions (0.1M HCl/NaOH, 24h) reveals pH-sensitive bonds .

Data-Driven Research Challenges

Q. What statistical approaches reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to model solubility. For example, high δP values correlate with DMSO solubility but poor hexane compatibility .

- Multivariate Analysis : PCA or PLS regression of solvent properties (dielectric constant, dipole moment) identifies outliers in literature data .

Q. How do computational models predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Fukui Function Analysis : Localize electrophilic sites (e.g., para to nitro group) using Gaussian08. High f⁻ values indicate susceptibility to nucleophilic attack .

- Kinetic Simulations : Eyring plots (ln(k) vs. 1/T) derived from DFT transition states predict activation energies for SNAr with amines or thiols .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.